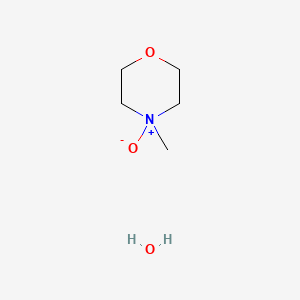

4-Methylmorpholine N-oxide monohydrate

Description

The exact mass of the compound this compound is 135.08954328 g/mol and the complexity rating of the compound is 78.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601338654 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-32-5, 80913-66-2 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmorpholine N-oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylmorpholine N-oxide Monohydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylmorpholine N-oxide monohydrate (NMMO monohydrate), a versatile and powerful heterocyclic amine oxide. We will delve into its fundamental chemical and physical properties, explore its primary applications in both materials science and organic synthesis, and provide detailed, field-proven protocols for its effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this reagent.

Core Concepts: Understanding this compound

4-Methylmorpholine N-oxide, frequently abbreviated as NMMO or MNO, is an organic compound that has garnered significant attention for its dual role as a potent solvent and a co-oxidant.[1][2] The commercially available form is typically the monohydrate, which is a white to cream-colored crystalline solid at room temperature.[3] Its chemical identity is rooted in its structure: a morpholine ring with a methyl group and an N-oxide functional group. This N-oxide group is the cornerstone of its reactivity, bestowing upon it the ability to act as both a hydrogen bond acceptor and an oxidizing agent.

Chemical Structure and Identification

The unique structure of NMMO monohydrate is central to its functionality. The N-oxide bond (N⁺-O⁻) is highly polar, making the oxygen atom an excellent hydrogen bond acceptor. This feature is critical for its solvent properties, particularly its remarkable ability to dissolve cellulose.

CAS Number: 70187-32-5[4]

Chemical Formula: C₅H₁₁NO₂ · H₂O[4]

Molecular Weight: 135.16 g/mol [4]

Synonyms: N-Methylmorpholine N-oxide monohydrate, 4-Methylmorpholine 4-oxide monohydrate[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of NMMO monohydrate is paramount for its effective and safe application in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| Appearance | White to cream crystalline powder and/or lumps | [3] |

| Melting Point | 71-75 °C | [4] |

| Solubility | Soluble in water, ethanol, methanol, acetone, ethers, and dimethylsulfoxide. | [3][6] |

| pKa | 4.93 ± 0.20 (Predicted) | [6] |

| Water Content | 10-16% (0.7-1.2 waters of hydration) | [3] |

| LogP | -1.2 at 25°C | [7] |

Applications in Material Science: The Lyocell Process

The most significant industrial application of NMMO monohydrate is as a direct solvent for cellulose in the Lyocell process, an environmentally more benign method for producing regenerated cellulose fibers compared to the traditional viscose process.[1][8]

Mechanism of Cellulose Dissolution

Cellulose is notoriously difficult to dissolve due to its extensive network of intra- and intermolecular hydrogen bonds.[1] NMMO monohydrate's efficacy as a solvent stems from the ability of the N-oxide group to disrupt this hydrogen bonding network. The oxygen atom of the N-O group acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose chains, thereby solvating the polymer.[9] This process is a physical dissolution, meaning the cellulose is not derivatized.[1] The presence of a specific amount of water (as in the monohydrate) is crucial, as it plasticizes the NMMO, lowering its melting point and facilitating the dissolution process.[10] However, an excess of water will compete with the cellulose for hydrogen bonding with NMMO, inhibiting dissolution.[9]

Caption: Mechanism of Cellulose Dissolution by NMMO Monohydrate.

Experimental Protocol: Laboratory-Scale Cellulose Dissolution

This protocol outlines a general procedure for dissolving cellulose in NMMO monohydrate. Caution: NMMO can undergo exothermic decomposition at elevated temperatures (>120-130°C), especially in the presence of contaminants.[11][12] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Materials:

-

Cellulose (e.g., microcrystalline cellulose)

-

This compound

-

High-viscosity stirrer or mechanical stirrer

-

Heating mantle with temperature control

-

Round-bottom flask

-

Nitrogen or argon inlet

Procedure:

-

Preparation: Add the desired amount of NMMO monohydrate to the round-bottom flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to minimize oxidative degradation.

-

Heating and Melting: Begin stirring and gently heat the NMMO monohydrate to approximately 85-95°C until it melts into a clear, viscous liquid.[10] Do not exceed 110°C to prevent degradation.[11]

-

Cellulose Addition: Gradually add the cellulose to the molten NMMO with vigorous stirring. The mixture will become increasingly viscous.

-

Dissolution: Continue stirring at 85-95°C for 2-4 hours, or until the cellulose is fully dissolved and the solution appears homogeneous.[13] The exact time will depend on the degree of polymerization of the cellulose and the efficiency of stirring.

-

Cooling: Once dissolution is complete, the solution can be cooled for further processing. Note that the solution will become extremely viscous upon cooling.

Caption: Experimental Workflow for Cellulose Dissolution in NMMO.

Applications in Organic Synthesis: A Stoichiometric Oxidant

In the realm of organic synthesis, NMMO is a widely used co-oxidant, particularly for reactions involving osmium tetroxide (OsO₄) and tetrapropylammonium perruthenate (TPAP).[1] Its primary function is to regenerate the catalytic metal oxidant in situ, allowing for the use of substoichiometric amounts of the often toxic and expensive primary oxidant.[14]

Mechanism of Osmium-Catalyzed Dihydroxylation

The Upjohn dihydroxylation and the Sharpless asymmetric dihydroxylation are classic examples where NMMO plays a crucial role.[15][16] In these reactions, the alkene reacts with OsO₄ in a syn-cycloaddition to form an osmate ester intermediate.[17] This intermediate is then hydrolyzed to yield a cis-diol. The reduced osmium species (Os(VI)) is then re-oxidized back to Os(VIII) by NMMO, which is itself reduced to N-methylmorpholine.[14] This catalytic cycle allows the reaction to proceed with only a catalytic amount of OsO₄.

Caption: Catalytic Cycle of Osmium-Catalyzed Dihydroxylation with NMMO.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from prochiral alkenes.[16][18] Commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, and the oxidant, simplify this procedure. NMMO can be used as the stoichiometric oxidant in these reactions.[19]

Materials:

-

Alkene substrate

-

AD-mix-α or AD-mix-β

-

4-Methylmorpholine N-oxide (NMMO)

-

tert-Butanol

-

Water

-

Methanesulfonamide (if required for certain substrates)

-

Sodium sulfite

Procedure:

-

Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water.

-

Reagent Dissolution: In a round-bottom flask equipped with a stir bar, dissolve the AD-mix and NMMO in the tert-butanol/water solvent. Stir until two clear phases form.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Substrate Addition: Add the alkene substrate to the cooled mixture. If using a terminal alkene, the addition of methanesulfonamide can improve the reaction rate and enantioselectivity.

-

Reaction: Stir the mixture vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[19]

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite.

-

Work-up: Warm the mixture to room temperature and stir for about an hour. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[19]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While NMMO is a valuable reagent, it is not without hazards.

-

Thermal Instability: NMMO can undergo rapid, exothermic decomposition at temperatures above 120-130°C, which can be autocatalytic.[11][12] This is a significant concern, especially on a large scale. The presence of metal contaminants can lower the decomposition temperature.

-

Handling Precautions: Always handle NMMO in a well-ventilated area, preferably a fume hood.[7] Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]

-

Storage: Store NMMO in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Spills: In case of a spill, avoid generating dust.[20] Absorb with an inert material and place in a suitable container for disposal.[21]

Conclusion

This compound is a reagent with a distinct and valuable set of properties that make it indispensable in both material science and organic synthesis. Its ability to dissolve cellulose has paved the way for more sustainable fiber production, while its role as a co-oxidant has enabled the development of powerful and selective synthetic methodologies. By understanding the principles behind its reactivity and adhering to safe handling practices, researchers and drug development professionals can effectively harness the potential of this versatile compound to advance their scientific endeavors.

References

-

Kinetics of Cellulose Dissolution in N-Methyl Morpholine-N-Oxide and Evaporative Processes of Similar Solutions. (n.d.). Retrieved from [Link]

-

Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

How does NMO reform Osmium tetroxide after reaction with an alkene? (2015-02-22). Chemistry Stack Exchange. Retrieved from [Link]

-

Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. (n.d.). SciSpace. Retrieved from [Link]

-

N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory. (2021). ResearchGate. Retrieved from [Link]

-

N-Methylmorpholine N-oxide. (n.d.). Wikipedia. Retrieved from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alkene Syn Dihydroxylation Reaction (OsO4/NMO) & Hydrolysis of Osmate Ester Intermediate. (2020-07-26). YouTube. Retrieved from [Link]

-

Discoloration of cellulose solutions in N-methylmorpholine-N-oxide (Lyocell). Part 1: Studies on model compounds and pulps. (2005). Semantic Scholar. Retrieved from [Link]

-

Mechanism of dissolving cellulose in N-methyl morpholine-N-oxide (NMMO)/H2O dissolution system. (2021). ResearchGate. Retrieved from [Link]

-

N-Methylmorpholine N-oxide monohydrate. (n.d.). PubChem. Retrieved from [Link]

-

1 H NMR data of NMMO and major NMMO degradation products. (2002). ResearchGate. Retrieved from [Link]

-

Continuous dissolution process of cellulose in NMMO. (n.d.). List Technology. Retrieved from [Link]

-

The Lyocell Process: Cellulose Solutions in N-Methylmorpholine-N-oxide (NMMO). (n.d.). Retrieved from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). Retrieved from [Link]

-

Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. (2025-01-06). MDPI. Retrieved from [Link]

-

N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011-07-01). Master Organic Chemistry. Retrieved from [Link]

-

Sharpless Asymmetric Dihydroxylation. (2019-05-01). YouTube. Retrieved from [Link]

-

Selecting the Right Solvent: A Guide to this compound. (n.d.). Retrieved from [Link]

-

Sharpless Asymmetric Dihydroxylation. (2023-04-03). Encyclopedia.pub. Retrieved from [Link]

-

Morpholine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

N-METHYLMORPHOLINE-N-OXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Methyl morpholine oxide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 4. 4-甲基吗啡-N-氧化物 一水合物 ≥95.0% (N) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylmorpholine N-oxide | 7529-22-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. srs.fs.usda.gov [srs.fs.usda.gov]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discoloration of cellulose solutions in N-methylmorpholine-N-oxide (Lyocell). Part 1: Studies on model compounds and pulps | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Upjohn Dihydroxylation [organic-chemistry.org]

- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. benchchem.com [benchchem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. aksci.com [aksci.com]

A Technical Guide to the Physical Properties of N-Methylmorpholine N-oxide (NMMO) Monohydrate

Introduction

N-Methylmorpholine N-oxide (NMMO) is a heterocyclic amine oxide that has garnered significant industrial and academic interest, primarily due to its remarkable ability to act as a direct, non-derivatizing solvent for cellulose.[1][2] Commercially, it is most often supplied and utilized as its monohydrate (NMMO·H₂O), a crystalline solid at ambient temperatures.[3][4] This form, containing 13.3% water by weight, exhibits a significantly depressed melting point compared to its anhydrous parent, a critical feature for its application in the Lyocell process for producing regenerated cellulose fibers.[5]

The solvation power of NMMO monohydrate stems from the highly polar N-oxide bond, which effectively disrupts the extensive intermolecular hydrogen bonding network in cellulose, a feat few solvents can achieve.[1] Understanding the physical properties of NMMO monohydrate is paramount for optimizing its use, ensuring process safety, and developing novel applications. This guide provides an in-depth exploration of its core physical characteristics, thermal behavior, solution properties, and analytical methodologies, grounded in established scientific principles and experimental data.

Section 1: Core Physicochemical Characteristics

NMMO monohydrate is a white, crystalline, and notably hygroscopic solid.[6][7] Its propensity to absorb atmospheric moisture underscores the necessity of controlled storage to maintain its precise hydration state, which is critical for its physical properties, particularly its melting point and solvency.[6][8]

The fundamental properties of NMMO monohydrate are summarized below.

Table 1: Fundamental Physicochemical Properties of NMMO Monohydrate

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO₂·H₂O | [6][9] |

| Molar Mass | 135.16 g/mol | [6][9][10] |

| Appearance | White to beige crystalline solid | [6][11] |

| Density | ~1.12 g/cm³ | [6] |

| Synonyms | 4-Methylmorpholine 4-oxide monohydrate, NMO monohydrate | [3][9] |

Section 2: Thermal Characteristics and Stability

The thermal behavior of NMMO monohydrate is arguably its most critical and complex aspect, directly influencing its processing window and safety profile.

Melting Point

The melting point of NMMO is highly sensitive to its degree of hydration. While anhydrous NMMO melts at a high temperature of 180-184 °C, the presence of a single water molecule per NMMO molecule in the monohydrate drastically reduces the melting point to a more manageable range.[1][12] Published data consistently place the melting point of the monohydrate in the range of 70-77 °C .[6][9][13][14] This lower melting point is crucial for the Lyocell process, as it allows for the dissolution of cellulose at temperatures below the threshold of significant thermal degradation.[5]

Thermal Decomposition

NMMO is a thermally labile compound due to the energetic N-O bond.[8] Cleavage of this bond is an exothermic process, releasing approximately 222 kJ/mol, which poses a significant risk of a thermal runaway reaction if not properly controlled.[15]

Causality of Decomposition: Decomposition can proceed through two primary pathways:

-

Homolytic Cleavage: This radical pathway involves the symmetrical breaking of the N-O bond, often catalyzed by transition metal impurities within the cellulose pulp. This route can lead to rapid, uncontrollable reactions.[5]

-

Heterolytic Cleavage: These ionic pathways, such as the Polonovski reaction, can also occur, leading to the formation of various byproducts.[5][15]

The onset of significant decomposition can occur at temperatures as low as 120 °C, and there is a critical risk of thermal runaway above 150 °C.[5] The primary degradation products are N-methylmorpholine (NMM) and morpholine (M), the formation of which indicates solvent breakdown and can compromise the integrity of the process.[16][17]

Caption: Simplified NMMO thermal decomposition pathway.

Experimental Protocol: Thermal Stability Analysis via DSC/TGA

This protocol provides a self-validating system for assessing the thermal stability of NMMO monohydrate.

Objective: To determine the melting point and onset of thermal decomposition.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Methodology:

-

Calibration: Calibrate the instrument's temperature and heat flow using certified standards (e.g., Indium) to ensure accuracy. This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 5-10 mg of NMMO monohydrate into a vented aluminum pan. A vented pan is used to allow for the escape of any evolved gases during decomposition, preventing pressure buildup.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without interference from oxidative processes.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a controlled heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

DSC Curve: Determine the melting point from the onset temperature of the endothermic melting peak. The onset of decomposition is identified by the start of a broad exothermic event.

-

TGA Curve: Correlate the exothermic event on the DSC curve with mass loss on the TGA curve to confirm decomposition.

-

Section 3: Solubility and Solution Behavior

Solvent Properties

NMMO monohydrate is readily soluble in water and other polar solvents such as alcohols and ketones.[6][13] Its ability to act as both a hydrogen bond acceptor (at the oxygen) and donor (via the water of hydration) contributes to its broad miscibility with polar protic solvents.

Mechanism of Cellulose Dissolution

The industrial significance of NMMO monohydrate is rooted in its capacity to dissolve cellulose. This process occurs at elevated temperatures, typically above 80 °C.[3][7] The mechanism is a physical disruption of the cellulose structure rather than a chemical derivatization.

Causality: Cellulose is insoluble in most common solvents due to a highly structured, rigid network of intermolecular and intramolecular hydrogen bonds. The potent N→O dipole of NMMO is the key to its effectiveness. The oxygen atom acts as a strong hydrogen bond acceptor, competitively breaking the native hydrogen bonds between cellulose chains.[1][3] This allows the polymer chains to separate and become solvated, a process that begins with swelling and culminates in complete dissolution.[18]

Caption: NMMO monohydrate disrupting cellulose hydrogen bonds.

Viscosity

The viscosity of NMMO monohydrate solutions is highly dependent on temperature, decreasing as temperature increases.[19] The introduction of a polymer like cellulose dramatically increases the viscosity of the solution, a key parameter in the fiber spinning process.[20] The rheological properties of these solutions are complex and non-Newtonian, influenced by cellulose concentration and degree of polymerization.[20][21]

Section 4: Structural and Spectroscopic Characterization

Crystal Structure

In the solid state, the six-membered morpholine ring of NMMO adopts a chair conformation.[8][22] Critically, the N-O bond is in an axial position. In the monohydrate crystal lattice, the water molecules are not passive guests; they form an extensive, polymer-like hydrogen bond network that links the N-O groups of adjacent NMMO molecules.[22] This ordered structure must be overcome during melting and dissolution processes.

Spectroscopic Profile

Spectroscopic techniques are indispensable for both quality control and the study of reaction kinetics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying NMMO and its primary degradation products, NMM and morpholine, in solution.[23][24] The distinct chemical shifts of the N-methyl protons and the ring protons allow for clear identification and integration for quantitative analysis.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

| Compound | Group | Chemical Shift (δ, ppm) |

| NMMO | N-CH₃ | ~3.16 |

| N-CH₂ | ~3.35 | |

| O-CH₂ | ~3.85 | |

| NMM | N-CH₃ | ~2.29 |

| N-CH₂ | ~2.41 | |

| O-CH₂ | ~3.72 |

Source: Adapted from literature data.[23][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for monitoring the concentration of NMMO in aqueous solutions. The strong N-O stretching vibration provides a characteristic absorption band that can be used to construct a calibration curve for quantitative measurements, which is particularly useful for monitoring solvent recovery processes.[5]

Experimental Protocol: Quantitative Analysis of NMMO Degradation via ¹H NMR

Objective: To quantify the concentration of NMMO and its degradation products (NMM, M) in a thermally stressed sample.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the NMMO sample (e.g., 10 mg) into an NMR tube.

-

Internal Standard: Add a precise volume of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., dimethyl sulfone). The internal standard must have a resonance that is well-resolved from all analyte signals. This is the cornerstone of the self-validating nature of quantitative NMR (qNMR).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, typically 5 times the longest T₁) to allow for complete relaxation of all protons, which is essential for accurate integration.

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Quantification: Integrate the characteristic signals for NMMO, NMM, M, and the internal standard. The concentration of each analyte (Cₓ) is calculated using the following equation, which directly relates the integral of the analyte to the integral and known concentration of the standard (Cₛₜd):

Cₓ = Cₛₜd × (Iₓ / Iₛₜd) × (Nₛₜd / Nₓ)

Where I is the integral value and N is the number of protons giving rise to the signal.

Section 5: Safety and Handling

Trustworthiness in practice begins with safety. NMMO monohydrate is classified as a hazardous substance.

-

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[26][27]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[27]

-

Storage: Store in a cool, dry, well-ventilated place away from heat sources and incompatible materials.[6] The container must be tightly sealed to prevent the absorption of moisture, which can alter its physical properties and performance.[6]

Conclusion

N-Methylmorpholine N-oxide monohydrate is a compound of significant industrial importance, whose utility is dictated by a unique and sensitive set of physical properties. Its relatively low melting point, powerful solvency for cellulose, and thermal lability define its operational window. For researchers and developers, a thorough understanding of its thermal decomposition pathways, solution rheology, and structural characteristics is not merely academic but essential for safe handling, process optimization, and the innovation of new applications. The analytical protocols described herein provide a framework for the reliable and reproducible characterization of this versatile compound.

References

-

Decomposition of NMMO monohydrate (pure sub-stance or component in a... - ResearchGate. Available at: [Link]

-

NMO - N-Methylmorpholine-N-Oxide - Organic Chemistry Portal. Available at: [Link]

-

NMOO (N-Methylmorpholine N-oxide) | - atamankimya.com. Available at: [Link]

-

N-Methylmorpholine N-oxide | - atamankimya.com. Available at: [Link]

-

N-Methylmorpholine N-oxide monohydrate | C5H13NO3 | CID 2724197 - PubChem. Available at: [Link]

-

N-Methylmorpholinen-Oxide Monohydrate - Bouling Chemical Co., Limited. Available at: [Link]

-

Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) - ResearchGate. Available at: [Link]

-

(A) Anhydrous N-methylmorpholine-N-oxide: packing in the crystal; (B)... - ResearchGate. Available at: [Link]

-

Temperature dependence of the viscosity of NMMO monohydrate with different alcohol content. - ResearchGate. Available at: [Link]

-

Kinetics of Cellulose Dissolution in N-Methyl Morpholine-N-Oxide and Evaporative Processes of Similar Solutions - Digital Commons @ University of Maine. Available at: [Link]

-

N-METHYLMORPHOLINE-N-OXIDE - Ataman Kimya. Available at: [Link]

-

N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory | Request PDF - ResearchGate. Available at: [Link]

-

Rheological behavior of cellulose/monohydrate of n-methylmorpholine n-oxide solutions Part 1: Liquid state - ProQuest. Available at: [Link]

-

Kinetics of the thermal decomposition of pure NMMO at 180 °C ([A 0 ] =... - ResearchGate. Available at: [Link]

-

Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process - MDPI. Available at: [Link]

-

N-Methylmorpholine N-oxide - Wikipedia. Available at: [Link]

-

Viscosity of NMMO solutions in coagulating agents versus NMMO content... - ResearchGate. Available at: [Link]

-

Viscosity-Molecular Weight Relationship for Cellulose Solutions in Either NMMO Monohydrate or Cuen - ResearchGate. Available at: [Link]

-

Main products of the uncontrolled thermal decomposition of NMMO. - ResearchGate. Available at: [Link]

-

Safety Data Sheet: ≥95 % - Carl ROTH. Available at: [Link]

-

1 H NMR data of NMMO and major NMMO degradation products - ResearchGate. Available at: [Link]

-

N-Methylmorpholine N-oxide | - atamankimya.com. Available at: [Link]

-

On the conformation of the cellulose solvent N-methylmorpholine-N-oxide (NMMO) in solution | Request PDF - ResearchGate. Available at: [Link]

-

The relevant section of 1 H NMR spectra of NMMO solutions after... - ResearchGate. Available at: [Link]

-

(PDF) Cellulose solutions in N-methylmorpholine-N-oxide (NMMO) – degradation processes and stabilizers - ResearchGate. Available at: [Link]

-

Quantification of N-methylmorpholine-N-oxide and its main degradation products by nuclear magnetic resonance spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem. Available at: [Link]

Sources

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Methylmorpholine N-Oxide Monohydrate Supplier & Manufacturer in China | Uses, Safety, Price, SDS [chemheterocycles.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-甲基吗啡-N-氧化物 一水合物 ≥95.0% (N) | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Methylmorpholine N-oxide monohydrate | C5H13NO3 | CID 2724197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methylmorpholine N-oxide monohydrate | 70187-32-5 [chemicalbook.com]

- 12. atamankimya.com [atamankimya.com]

- 13. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. trace.tennessee.edu [trace.tennessee.edu]

- 19. researchgate.net [researchgate.net]

- 20. Rheological behavior of cellulose/monohydrate of n-methylmorpholine n-oxide solutions Part 1: Liquid state - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. carlroth.com [carlroth.com]

- 27. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

A Senior Application Scientist's Guide to the Analytical Characterization of N-Methylmorpholine N-oxide (NMMO) Monohydrate

Introduction: The Central Role of NMMO Monohydrate in Modern Cellulose Processing

N-Methylmorpholine N-oxide (NMMO) monohydrate stands as a cornerstone of the Lyocell process, a celebrated innovation in the sustainable production of regenerated cellulose fibers.[1][2] Its remarkable ability to directly dissolve cellulosic pulp without derivatization has revolutionized the textile industry, offering an environmentally benign alternative to traditional methods.[3] The precise characterization of NMMO monohydrate is not merely an academic exercise; it is a critical determinant of process efficiency, safety, and final product quality. The physical and chemical integrity of the solvent directly impacts the dissolution process, the rheological behavior of the cellulose "dope," and the properties of the resulting fibers.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques essential for the thorough characterization of NMMO monohydrate. As a self-validating system, each described protocol is designed to ensure technical accuracy and reproducibility, grounded in authoritative sources and field-proven insights. We will delve into the causality behind experimental choices, offering not just a list of steps, but a deeper understanding of the "why" behind the "how."

I. Thermal Analysis: Unveiling the Thermal Behavior and Stability of NMMO Monohydrate

Thermal analysis techniques are indispensable for understanding the thermal stability and phase behavior of NMMO monohydrate, which are critical parameters for its safe handling and use in the Lyocell process. Exothermic reactions can occur at temperatures above 120°C, making a thorough understanding of its thermal properties a matter of process safety.[4]

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.[5]

Application to NMMO Monohydrate: DSC is primarily used to determine the melting point of NMMO monohydrate, which is a key indicator of its purity and water content. The melting point of pure NMMO monohydrate is reported to be around 74°C.[6] Deviations from this temperature can indicate the presence of impurities or a different hydration state. DSC can also be used to study the phase behavior of NMMO monohydrate in the presence of cellulose.[7]

Experimental Protocol: DSC Analysis of NMMO Monohydrate

-

Sample Preparation: Accurately weigh 5-10 mg of NMMO monohydrate into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent water loss during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, 0°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the expected melting point, for instance, 120°C.[7]

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate, for example, 10°C/min, back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the melting endotherm.

B. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for assessing the thermal stability and decomposition profile of a material.

Application to NMMO Monohydrate: TGA is employed to determine the decomposition temperature of NMMO monohydrate and to quantify its water content. The thermal stability of NMMO is a critical safety parameter in the Lyocell process. TGA can also be used to study the effect of additives, such as stabilizers, on the thermal stability of NMMO.

Experimental Protocol: TGA of NMMO Monohydrate

-

Sample Preparation: Place a small, accurately weighed amount of NMMO monohydrate (typically 5-15 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the temperature at which significant mass loss occurs. The initial mass loss can be correlated with the water content.

Diagram of Thermal Analysis Workflow

Caption: Workflow for thermal analysis of NMMO monohydrate.

II. Spectroscopic Techniques: Probing the Molecular Structure and Purity

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and purity of NMMO monohydrate.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups.

Application to NMMO Monohydrate: FTIR is a rapid and non-destructive technique used to confirm the identity of NMMO monohydrate and to detect the presence of impurities.[8] Specific peaks in the FTIR spectrum correspond to the various molecular functional groups within NMMO.[6] It can also be used to quantify the NMMO content in aqueous solutions by developing a calibration curve.[6][9] The interactions between NMMO and cellulose can also be investigated using FTIR.[10]

Experimental Protocol: FTIR Analysis of NMMO Monohydrate

-

Sample Preparation: A small amount of the NMMO monohydrate sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded over a specific range, typically 4000 to 400 cm⁻¹.

-

Data Analysis: The obtained spectrum is compared with a reference spectrum of pure NMMO monohydrate to verify its identity and assess its purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. ¹H and ¹³C NMR are the most common types.

Application to NMMO Monohydrate: NMR is a powerful tool for the structural elucidation of NMMO and its degradation products.[6][9] It can be used to identify and quantify impurities such as N-methylmorpholine (NMM) and morpholine.[1][11] The chemical shifts of the protons in the NMMO molecule provide a clear signature of its structure.[9] NMR can also be used to study the interactions between NMMO and cellulose.[10]

Experimental Protocol: ¹H NMR of NMMO Monohydrate

-

Sample Preparation: Dissolve a small, accurately weighed amount of NMMO monohydrate in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the signals in the spectrum to determine the relative ratios of NMMO and any impurities present. Compare the chemical shifts with known values for NMMO and its potential degradation products.

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization of NMMO monohydrate.

III. X-ray Diffraction (XRD): Elucidating Crystal Structure

Principle: XRD is a non-destructive analytical technique that provides information about the crystallographic structure, chemical composition, and physical properties of materials.[12] When a crystalline sample is subjected to X-rays, a diffraction pattern is produced that is unique to that particular crystal structure.[12]

Application to NMMO Monohydrate: XRD is used to confirm the crystalline form of NMMO monohydrate and to study its crystal structure.[13] It can differentiate between the anhydrous and monohydrate forms of NMMO. Furthermore, XRD can be employed to investigate the changes in the crystallinity of cellulose upon dissolution in NMMO.[6][14]

Experimental Protocol: Powder XRD of NMMO Monohydrate

-

Sample Preparation: A finely ground powder of the NMMO monohydrate sample is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with a reference pattern from a crystallographic database to identify the crystalline phase.

IV. Chromatographic Techniques: Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture, making them ideal for assessing the purity of NMMO monohydrate and identifying any degradation products.

A. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample are separated based on their differential interactions with the stationary phase.

Application to NMMO Monohydrate: HPLC is a highly effective method for the quantitative analysis of NMMO and its non-volatile degradation products.[6] It can be used to determine the purity of NMMO and to monitor its degradation during the Lyocell process.[15]

Experimental Protocol: HPLC Analysis of NMMO

-

Sample Preparation: Prepare a dilute solution of the NMMO monohydrate sample in a suitable solvent, such as water.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate buffer solution.

-

Detection: UV detection at a specific wavelength (e.g., 200-210 nm).[15]

-

-

Data Analysis: Quantify the amount of NMMO and any impurities by comparing the peak areas in the chromatogram to those of known standards.

B. Headspace Gas Chromatography (HS-GC)

Principle: HS-GC is a technique used for the analysis of volatile compounds in a sample. The sample is heated in a sealed vial, and the volatile components in the headspace (the gas phase above the sample) are injected into a gas chromatograph for separation and detection.

Application to NMMO Monohydrate: Since NMMO is not volatile, HS-GC is used to determine its volatile degradation products, primarily N-methylmorpholine (NMM).[2][6] This is an indirect method for monitoring NMMO degradation.[6]

Experimental Protocol: HS-GC for NMM Analysis

-

Sample Preparation: Place a known amount of the NMMO-containing solution into a headspace vial.

-

Incubation: Heat the vial at a specific temperature for a set time to allow the volatile components to partition into the headspace.

-

Injection and Analysis: A portion of the headspace gas is automatically injected into the GC for separation and quantification of NMM.

V. Karl Fischer Titration: The Gold Standard for Water Content Determination

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[16][17] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[18]

Application to NMMO Monohydrate: The water content of NMMO is a critical parameter, as it directly influences its melting point and its ability to dissolve cellulose.[6][8] NMMO is commercially available as a monohydrate, which contains 13.3% water by weight.[6] Karl Fischer titration provides a precise and reliable means of verifying the water content.[19] There are two main types: volumetric and coulometric, with the former being suitable for samples with moderate to high water content and the latter for trace amounts.[16]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

-

Sample Addition: A precisely weighed amount of the NMMO monohydrate sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.[18]

VI. Rheological Characterization: Understanding Flow Behavior

Principle: Rheology is the study of the flow and deformation of matter. Rheological measurements provide information about a material's viscosity and viscoelastic properties.

Application to NMMO Monohydrate Solutions: The rheological properties of cellulose solutions in NMMO monohydrate are of paramount importance for the fiber spinning process.[20] The viscosity of the "dope" must be carefully controlled to ensure proper fiber formation. Rheological studies can investigate the effects of cellulose concentration, temperature, and shear rate on the flow behavior of these solutions.[21] These solutions typically exhibit shear-thinning behavior.[20]

Experimental Protocol: Rotational Rheometry

-

Sample Preparation: Prepare a solution of cellulose in NMMO monohydrate at the desired concentration.

-

Measurement: Use a rotational rheometer with a suitable geometry (e.g., cone and plate or parallel plates) to measure the viscosity of the solution as a function of shear rate at a controlled temperature.

-

Data Analysis: Analyze the resulting flow curve to determine the viscosity profile and to model the rheological behavior (e.g., using the power-law model).

Quantitative Data Summary

| Analytical Technique | Parameter Measured | Typical Value/Range for NMMO Monohydrate | Significance |

| DSC | Melting Point | ~74 °C[6] | Purity and hydration state indicator |

| TGA | Decomposition Onset | >150 °C (variable with conditions) | Thermal stability assessment for process safety |

| FTIR | Key Vibrational Bands | Characteristic peaks for N-O, C-O, C-N bonds | Identity confirmation and impurity detection |

| ¹H NMR | Chemical Shifts (in D₂O) | Specific signals for methyl and morpholine protons | Structural verification and quantification of impurities |

| XRD | Diffraction Peaks (2θ) | Unique pattern for the monohydrate crystal form | Crystalline phase identification |

| HPLC | Purity | >99% (for high-grade material) | Quantification of NMMO and non-volatile impurities |

| Karl Fischer Titration | Water Content | ~13.3 wt%[6] | Critical for dissolution properties and melting point |

| Rheometry | Viscosity of Cellulose Dope | Highly dependent on concentration and temperature | Processability for fiber spinning |

Conclusion: A Multi-faceted Approach to Ensuring Quality and Consistency

The comprehensive characterization of N-Methylmorpholine N-oxide monohydrate is a multi-faceted endeavor that requires the judicious application of a suite of analytical techniques. From confirming its thermal stability and crystalline form to elucidating its molecular structure and assessing its purity, each method provides a crucial piece of the puzzle. For researchers and professionals in the field, a thorough understanding and implementation of these techniques are paramount to ensuring the quality, consistency, and safety of NMMO monohydrate, thereby underpinning the success of the innovative and sustainable Lyocell process.

References

-

Rheological characterization of cellulose solutions in N-methyl morpholine N-oxide monohydrate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Effect of Thermal History on the Phase Behavior of N-Methyl Morpholine N-Oxide Hydrates and Their Solutions of Cellulose. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. (2025, January 6). MDPI. Retrieved January 3, 2026, from [Link]

-

¹H NMR data of NMMO and major NMMO degradation products. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Quantification of N-methylmorpholine-N-oxide and its main degradation products by nuclear magnetic resonance spectroscopy | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. (2022, April 24). Google Patents.

-

Rheology of cellulosic N-methylmorpholine oxide monohydrate solutions of different degrees of polymerization | Request PDF. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The relevant section of 1 H NMR spectra of NMMO solutions after.... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Effect of Thermal History on the Phase Behavior of N-Methyl Morpholine N-Oxide Hydrates and Their Solutions of Cellulose. (2001, February 1). R Discovery. Retrieved January 3, 2026, from [Link]

-

Quantification of N-methyl morpholine N-oxide in biorefinery process solution by headspace gas chromatography | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Kinetics of Cellulose Dissolution in N-Methyl Morpholine-N-Oxide and Evaporative Processes of Similar Solutions. (n.d.). Auburn University Electronic Theses and Dissertations. Retrieved January 3, 2026, from [Link]

-

FTIR spectra in the 1092–1142 cm⁻¹ area of the 50% NMMO/water stock.... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Separation of Morpholine, N-Methylmorpholine and N-Methylmorpholine-N-oxide by Indirect UV Absorption Capillary Electrophoresist. (n.d.). J-Stage. Retrieved January 3, 2026, from [Link]

-

DSC traces of cellulose NMMO-MH solutions as a function of temperature.... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

(A) Anhydrous N-methylmorpholine-N-oxide: packing in the crystal; (B).... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Rheological behavior of cellulose/monohydrate of N-methylmorpholine N-oxide solutions. Part 2. Glass transition domain. (2002, February 1). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

- DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II) ions. (n.d.). Google Patents.

-

Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved January 3, 2026, from [Link]

-

Rheological Characteristics on Solution of NMMO/Cellulose with Different Degree of Polymerization and its Combination. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Kinetic and chemical studies on the isomerization of monosaccharides in N-methylmorpholine-N-oxide (NMMO) under Lyocell conditions. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Crystallisation of cellulose/N-methylmorpholine-N-oxide hydrate solutions | Request PDF. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Interactions between cellulose and N-methylmorpholine-N-oxide. (n.d.). FAO AGRIS. Retrieved January 3, 2026, from [Link]

-

X-ray diffraction patterns of NMMO (1) and systems of 80% NMMO–20% IBA (2). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders. Retrieved January 3, 2026, from [Link]

-

Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved January 3, 2026, from [Link]

-

Controlling the rheology of cellulose dissolved in 4–methylmorpholine N–oxide and tensile properties of precipitated cellulo. (n.d.). SpringerLink. Retrieved January 3, 2026, from [Link]

-

x Ray crystallography. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). (2000, October 25). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and chemical studies on the isomerization of monosaccharides in N-methylmorpholine-N-oxide (NMMO) under Lyocell conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. researchgate.net [researchgate.net]

- 10. Interactions between cellulose and N-methylmorpholine-N-oxide [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. gmpinsiders.com [gmpinsiders.com]

- 17. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Methylmorpholine N-oxide Monohydrate

Introduction: The Pivotal Role of 4-Methylmorpholine N-oxide Monohydrate in Modern Chemistry

This compound (NMMO monohydrate), a heterocyclic amine oxide, has emerged as a compound of significant industrial and synthetic importance.[1] Its primary application lies in the Lyocell process, where it serves as a direct, environmentally benign solvent for cellulose in the production of regenerated cellulose fibers.[2][3] Beyond its role as a "green" solvent, NMMO is a versatile co-oxidant in a variety of organic transformations, including the renowned Sharpless asymmetric dihydroxylation.[2]

Given its widespread use, a thorough understanding of the molecular structure and purity of NMMO monohydrate is paramount for researchers, process chemists, and quality control specialists. Spectroscopic techniques provide a powerful, non-destructive suite of tools for the detailed characterization of this compound. This in-depth technical guide offers a comprehensive overview of the spectroscopic data of NMMO monohydrate, focusing on Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the data itself but also the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular framework.

Causality in Experimental Choices for NMR Analysis

The hygroscopic nature of NMMO monohydrate necessitates careful consideration during sample preparation to ensure high-quality, reproducible NMR data.[4]

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with those of the solvent. For NMMO monohydrate, deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are suitable choices.[5] The selection between these will depend on the specific information sought and potential interactions with the analyte. D₂O is a good choice for observing exchangeable protons, though the water of hydration will exchange with the solvent. CDCl₃ can provide a clearer view of the non-exchangeable protons.

-

Sample Preparation for a Hygroscopic Compound: To minimize water contamination from the atmosphere, which can obscure signals in the ¹H NMR spectrum, sample preparation should be conducted in a controlled environment, such as a glove box with a dry atmosphere.[6] If a glove box is not available, the sample should be handled quickly, and the NMR tube should be capped immediately after preparation. Using dried NMR solvents is also crucial.[6]

-

Internal Standard: For quantitative NMR (qNMR) applications, an internal standard such as tetramethylsilane (TMS) is added to the sample, providing a reference signal at 0.00 ppm for accurate chemical shift determination.

Experimental Protocol for NMR Spectroscopy

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two sets of methylene protons on the morpholine ring, in addition to a signal for the water of hydration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH ₃ | ~3.2 | Singlet | 3H |

| N-CH ₂ | ~3.4 | Triplet | 4H |

| O-CH ₂ | ~3.9 | Triplet | 4H |

| H₂O | Variable (typically 1.5-4.7) | Singlet | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Interpretation and Causality:

-

The N-CH₃ protons appear as a singlet as they have no adjacent protons to couple with.

-

The methylene protons adjacent to the nitrogen (N-CH₂ ) and oxygen (O-CH₂ ) appear as triplets due to coupling with the neighboring methylene group protons.

-

The protons on the carbons adjacent to the highly electronegative oxygen atom (O-CH₂) are more deshielded and thus appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂).[7]

-

The chemical shift of the water of hydration is highly variable and depends on the solvent, temperature, and concentration. In D₂O, this signal will not be observed due to proton exchange with the solvent.

-

A study on the degradation of NMMO reported the ¹H NMR chemical shifts of N-methylmorpholine, a potential impurity, at δ 2.29 (N-CH₃), 2.41 (N-CH₂), and 3.72 ppm (O-CH₂).[8] The presence of these signals in the spectrum of NMMO monohydrate would indicate degradation.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary structural information by revealing the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₃-N | ~48 |

| C H₂-N | ~62 |

| C H₂-O | ~67 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.[5][9]

Interpretation and Causality:

-

Three distinct signals are expected, corresponding to the three unique carbon environments in the molecule.

-

Similar to the ¹H NMR spectrum, the carbon atoms closer to the electronegative oxygen atom (C H₂-O) are more deshielded and resonate at a lower field.[7]

-

The presence of the N-oxide functionality influences the chemical shifts of the adjacent carbons compared to the parent amine, 4-methylmorpholine.

Vibrational Spectroscopy: Unveiling Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the overall "fingerprint" of a molecule. These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.[10]

Causality in Experimental Choices for Vibrational Spectroscopy

-

Sample Preparation: For solid samples like NMMO monohydrate, several techniques can be employed.

-

KBr Pellet Method (FTIR): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. This method provides a good quality transmission spectrum but requires careful sample preparation to avoid scattering effects.[4]

-

Attenuated Total Reflectance (ATR-FTIR): The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). This technique is rapid and requires minimal sample preparation, making it suitable for routine analysis.[4]

-

FT-Raman: The solid sample can be analyzed directly in a glass vial or capillary tube.

-

-

Hygroscopicity Considerations: Due to its hygroscopic nature, exposure of NMMO monohydrate to the atmosphere should be minimized during sample preparation to prevent the absorption of excess water, which can lead to broad O-H stretching bands in the IR spectrum.

Experimental Protocol for Vibrational Spectroscopy

FTIR (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of NMMO monohydrate with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FT-Raman:

-

Sample Loading: Place a small amount of the crystalline NMMO monohydrate into a glass NMR tube or a capillary.

-

Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the Raman spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

Caption: Experimental workflows for FTIR and Raman spectroscopy.

Analysis of Vibrational Spectra

The interpretation of the vibrational spectra of NMMO monohydrate can be aided by comparing it to the spectra of the parent amine, 4-methylmorpholine.[11]

Key Vibrational Modes:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments |

| O-H Stretch (water) | 3500-3200 | FTIR, Raman | Broad band due to hydrogen bonding. |

| C-H Stretch | 3000-2800 | FTIR, Raman | Stretching vibrations of the methyl and methylene groups. |

| N-O Stretch | ~950-970 | FTIR, Raman | Characteristic vibration of the N-oxide group. |

| C-N Stretch | 1200-1100 | FTIR, Raman | Stretching of the C-N bonds in the morpholine ring.[12] |

| C-O-C Stretch | 1150-1085 | FTIR, Raman | Asymmetric and symmetric stretching of the ether linkage. |

Table 3: Key Vibrational Modes for this compound.

Interpretation and Causality:

-

O-H Stretching: The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the presence of the water of hydration and intermolecular hydrogen bonding.

-

N-O Stretching: The N-O stretching vibration is a key diagnostic peak for N-oxides. In tertiary amine N-oxides, this band typically appears in the 970-950 cm⁻¹ region.[13] Its exact position can be influenced by hydrogen bonding.

-

Comparison with 4-Methylmorpholine: The oxidation of the nitrogen atom to an N-oxide is expected to cause shifts in the vibrational frequencies of the adjacent C-N and C-H bonds due to changes in the electronic environment and bond strengths. A detailed computational and experimental study on 4-methylmorpholine provides a solid basis for these comparative assignments.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Causality in Experimental Choices for Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like NMMO monohydrate, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] Atmospheric pressure chemical ionization (APCI) can also be used and may induce thermal degradation, which can be diagnostically useful.[8]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions. This provides valuable structural information.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of NMMO monohydrate in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion.

-

MS/MS Analysis: Select the molecular ion as the precursor ion and acquire the product ion spectrum at various collision energies to observe the fragmentation pattern.

Sources

- 1. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 2. Morpholine, 4-methyl-, 4-oxide [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Methylmorpholine N-oxide monohydrate | C5H13NO3 | CID 2724197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nuance.northwestern.edu [nuance.northwestern.edu]

- 11. rsc.org [rsc.org]

- 12. Morpholine, 4-methyl-, 4-oxide [webbook.nist.gov]

- 13. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Forces: A Technical Guide to the Thermodynamic Properties of NMMO Monohydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine N-oxide (NMMO) monohydrate solutions are a cornerstone of modern cellulose processing, most notably in the environmentally benign Lyocell process for producing regenerated cellulose fibers.[1][2] The efficacy of NMMO as a direct solvent for cellulose, a notoriously intractable polymer, is governed by a delicate interplay of thermodynamic factors.[3][4] Understanding these properties is not merely academic; it is critical for process optimization, ensuring safety, and exploring novel applications, including in the realm of drug delivery and biomaterials. This in-depth technical guide provides a comprehensive exploration of the core thermodynamic properties of NMMO monohydrate solutions, offering both foundational knowledge and practical, field-proven insights for researchers and developers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The NMMO-Water System: More Than a Simple Mixture

The ability of N-Methylmorpholine N-oxide (NMMO) to dissolve cellulose is critically dependent on its hydration state.[3][4][5] While anhydrous NMMO is a potent solvent, it is the monohydrate (NMMO·H₂O), containing approximately 13.3% water by weight, that represents the most industrially and experimentally relevant form.[6] The highly polar N-O bond in the NMMO molecule is the primary driver of its solvent capabilities, enabling it to disrupt the extensive hydrogen-bonding network within cellulose.[1][7][8] However, the role of water is nuanced. At low concentrations, water is essential for creating a mobile, effective solvent system.[3][4][5] Conversely, at higher concentrations, water molecules compete with cellulose for hydrogen bonding with NMMO, leading to the precipitation of cellulose.[3][4][5] This dual role underscores the importance of precise water content control in any application involving NMMO.

Phase Behavior of NMMO-Water Mixtures

The phase diagram of the NMMO-water system reveals a complex landscape of crystalline hydrates and amorphous regions.[9] Key features include the existence of a stable monohydrate, a dihydrate, and a hydrate with eight water molecules per NMMO molecule.[9] A significant characteristic is the presence of a glass transition in the region between 25% and 55% water, where crystallization does not occur upon cooling.[9] The melting point of NMMO monohydrate is a critical parameter, typically around 72°C, though this can be influenced by the presence of solutes like cellulose.[10]

The dissolution of cellulose in NMMO monohydrate is fundamentally a physical process, where the solvent molecules break the intermolecular and intramolecular hydrogen bonds of the cellulose chains.[1] This process is reversible; dilution with water will cause the cellulose to reprecipitate.[2]

Core Thermodynamic Properties and Their Significance

A quantitative understanding of the thermodynamic properties of NMMO monohydrate solutions is paramount for process design, modeling, and safety.

Enthalpy and Entropy of Dissolution

The dissolution of cellulose in NMMO monohydrate is an exothermic process, driven by a favorable decrease in enthalpy.[5][8] This enthalpic drive is primarily due to the formation of strong hydrogen bonds between the N-oxide group of NMMO and the hydroxyl groups of cellulose.[3][4] Van der Waals interactions between the nonpolar regions of NMMO and cellulose also contribute to this favorable enthalpy change.[3][4][5]

Interestingly, the entropy of the solvent plays a less significant role in the spontaneity of dissolution at optimal water concentrations.[3][4] However, in pure water, the dissolution of cellulose is non-spontaneous due to a significant decrease in water's entropy.[3][4] This highlights the unique thermodynamic environment created by the NMMO monohydrate system.

Heat Capacity

The heat capacity of cellulose-NMMO monohydrate solutions is a crucial parameter for heat transfer calculations in industrial processes. Studies using Differential Scanning Calorimetry (DSC) have shown that the heat capacity of these solutions decreases slightly with a decrease in temperature and an increase in cellulose concentration.[11] During cooling, in the absence of phase changes, the heat capacity curves are relatively featureless.[11]

Density